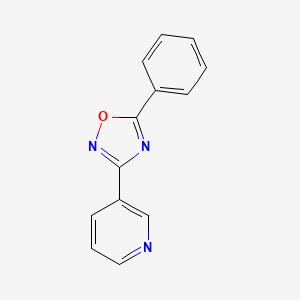

![molecular formula C13H16N2O3S B5539005 methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate CAS No. 21282-67-7](/img/structure/B5539005.png)

methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate

Descripción general

Descripción

Methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate is a chemical compound with interesting properties and reactions. It is studied in the context of organic chemistry and materials science.

Synthesis Analysis

- Methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate can be synthesized through cyclization reactions. A study by Ukrainets et al. (2014) showed that this compound cyclizes to give anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid under the influence of bases (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Molecular Structure Analysis

- The molecular structure of related compounds has been analyzed through methods like X-ray diffraction and NMR spectroscopy. For instance, Kovalenko et al. (2019) provided insights into the crystal structure of similar compounds, highlighting important aspects like hydrogen bonding (Kovalenko et al., 2019).

Chemical Reactions and Properties

- This compound is involved in various chemical reactions, particularly cyclization and condensation reactions. The study by Ukrainets et al. (2014) is an example of such reactions (Ukrainets et al., 2014).

Aplicaciones Científicas De Investigación

Photoinitiators for Ultraviolet-Curable Pigmented Coatings

- Methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate derivatives have been used in the synthesis of copolymeric systems, which are shown to be effective as photoinitiators for ultraviolet-curable pigmented coatings. These systems exhibit synergistic effects in activity compared to structural models and are significant in the field of polymer science for their role in UV curing processes (Angiolini et al., 1997).

Synthesis of Biodegradable Polyesteramides with Pendant Functional Groups

- Research has also been conducted on the development of morpholine-2,5-dione derivatives, related to methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate, for synthesizing polyesteramides with protected pendant functional groups. These compounds are significant in the development of new biodegradable materials, particularly in the context of medical applications and drug delivery systems (Veld et al., 1992).

Antimicrobial Activities of Novel Derivatives

- Derivatives involving the morpholine structure, akin to methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate, have been synthesized and tested for antimicrobial activities. These compounds exhibit varying degrees of effectiveness against certain microorganisms, marking their potential in the development of new antimicrobial agents (Bektaş et al., 2010).

Synthesis of Ionic Liquids for Biomass Solvents

- Research into the synthesis of 4-benzyl-4-methylmorpholinium salts, related to methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate, has shown potential for the creation of morpholinium ionic liquids. These are considered for use as new biomass solvents, contributing significantly to green chemistry and sustainable technologies (Pernak et al., 2011).

Synthesis of Tubulin Polymerization Inhibitors

- Methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate derivatives have been studied for their role in inhibiting tubulin polymerization, showing promising antiproliferative activity toward human cancer cells. This positions them as potential candidates in cancer therapy and drug development (Minegishi et al., 2015).

Design of Water-Soluble Prodrugs for Parenteral Administration

- Derivatives of methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate have been explored for the development of water-soluble prodrugs, particularly for drugs like metronidazole. This research is crucial for enhancing the solubility and efficacy of drugs administered intravenously (Jensen et al., 1990).

Propiedades

IUPAC Name |

methyl 2-(morpholine-4-carbothioylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-17-12(16)10-4-2-3-5-11(10)14-13(19)15-6-8-18-9-7-15/h2-5H,6-9H2,1H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPDAKCLDBDSFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=S)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301221842 | |

| Record name | Methyl 2-[(4-morpholinylthioxomethyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301221842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196526 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate | |

CAS RN |

21282-67-7 | |

| Record name | Methyl 2-[(4-morpholinylthioxomethyl)amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21282-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-[(4-morpholinylthioxomethyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301221842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-isopropylbenzamide](/img/structure/B5538923.png)

![{3-(cyclopropylmethyl)-1-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]piperidin-3-yl}methanol](/img/structure/B5538931.png)

![4-{[3-(3-ethylphenoxy)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5538949.png)

![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538959.png)

![N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538972.png)

![2-(2-hydroxypropyl)-9-(1-pyrrolidinylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538973.png)

![2-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5538975.png)

![N-[4-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5538987.png)

![(3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5538991.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5539012.png)

![N-[(2,7-dimethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5539023.png)

![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5539028.png)